3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
3-(tert-Butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound featuring a fused triazolo-triazinone core. Its structure includes a tert-butyl group at position 3, methyl groups at positions 3 and 6, and a partially saturated dihydro ring system.
Properties
IUPAC Name |
3-tert-butyl-3,6-dimethyl-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-6-7(16)11-8-12-14-10(5,9(2,3)4)15(8)13-6/h14H,1-5H3,(H,11,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDYWWPWPJTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NC1=O)NNC2(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C10H17N5O
- Molecular Weight : 223.28 g/mol
- SMILES : C[C@@H]1CCN(C[C@@H]1N(C)c2ncnc3NCCc23)C(=O)OC(C)(C)C
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of triazole rings and subsequent modifications to achieve the desired tert-butyl and dimethyl substituents.
Antifungal Activity
Research has indicated that derivatives of triazole compounds often exhibit antifungal properties. For instance, studies have shown that certain triazole derivatives were synthesized and tested against various fungal strains such as Candida albicans and Aspergillus flavus. However, the specific activity of this compound against these strains remains to be fully characterized in available literature .
Anticonvulsant Activity
Triazole compounds have been explored for their anticonvulsant properties. A study demonstrated that various triazole derivatives showed significant activity in animal models for seizures induced by maximal electroshock and pentylene tetrazole. This suggests a potential for this compound to exhibit similar effects .
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has also been investigated. Some studies have reported promising results against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or function. However, specific data on the antibacterial activity of this compound is limited and requires further exploration .
Study on Triazole Derivatives
In a comparative study examining various triazole derivatives for their biological activities:
- Objective : Evaluate antifungal and antibacterial properties.
- Method : In vitro testing against standard microbial strains.
- Results : Some derivatives exhibited significant antifungal activity while others showed moderate antibacterial effects.
| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| Compound A | 32 (C. albicans) | 64 (E. coli) |
| Compound B | 16 (A. flavus) | 32 (S. aureus) |
| 3-(tert-butyl)-... | TBD | TBD |
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- This contrasts with polar substituents like the 4-chlorophenyl group in 7h, which may improve target binding but increase metabolic liability .
- Biological Relevance: The dihydro moiety in the target compound could stabilize the molecule against oxidation, a limitation observed in non-hydrogenated analogs ().
- Synthetic Challenges: tert-Butyl hydrazonoyl halides may require optimized reaction conditions (e.g., prolonged reflux or alternative solvents) to achieve yields comparable to aryl-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
